Carbobenzoxyprolyl-leucyl-glycinamide

Catalog No.
S1892227
CAS No.
14485-80-4
M.F
C21H30N4O5
M. Wt
418.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbobenzoxyprolyl-leucyl-glycinamide

CAS Number

14485-80-4

Product Name

Carbobenzoxyprolyl-leucyl-glycinamide

IUPAC Name

benzyl N-[2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]carbamate

Molecular Formula

C21H30N4O5

Molecular Weight

418.5 g/mol

InChI

InChI=1S/C21H30N4O5/c1-14(2)11-17(24-20(28)16-9-6-10-22-16)19(27)23-12-18(26)25-21(29)30-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17,22H,6,9-13H2,1-2H3,(H,23,27)(H,24,28)(H,25,26,29)/t16-,17-/m0/s1

InChI Key

KFRZSJOPCRTHTH-IRXDYDNUSA-N

SMILES

Array

Synonyms

carbobenzoxyprolyl-leucyl-glycinamide, Z-PLG, Z-Pro-Leu-Gly-NH2

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(=O)OCC1=CC=CC=C1)NC(=O)C2CCCN2

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)NC(=O)OCC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2

RN given refers to all (L)-isomer

Carbobenzoxyprolyl-leucyl-glycinamide (CAS: 14485-80-4), commonly designated as Z-Pro-Leu-Gly-NH2 or Cbz-Pro-Leu-Gly-NH2, is a highly stable, N-terminally protected synthetic tripeptide. It serves primarily as a critical advanced intermediate in the synthesis of the neuropeptide melanocyte-stimulating hormone release-inhibiting factor (MIF-1, Pro-Leu-Gly-NH2) [1]. The benzyloxycarbonyl (Z or Cbz) protecting group on the proline residue provides robust resistance to unwanted side reactions during complex peptide elongation. With a molecular weight of 418.49 g/mol and a boiling point of approximately 731 °C at 760 mmHg, this compound is utilized in scalable peptide manufacturing, biocatalytic synthesis workflows, and as a specialized reference standard in gas-phase spectroscopic research .

Substituting Z-Pro-Leu-Gly-NH2 with the unprotected active pharmaceutical ingredient (Pro-Leu-Gly-NH2) or alternative protected variants (such as Boc-Pro-Leu-Gly-NH2) fundamentally alters downstream process compatibility. Unprotected Pro-Leu-Gly-NH2 lacks the N-terminal shielding required to prevent polymerization or side-reactions during further synthetic coupling[1]. Furthermore, compared to Boc-protected analogs—which require harsh acidic conditions (e.g., trifluoroacetic acid) for deprotection—the Z-group allows for mild removal via catalytic hydrogenation. This is critical when synthesizing acid-sensitive peptide analogs. In specialized analytical applications, such as gas-phase resonant two-photon ionization (R2PI) spectroscopy, substitution with unprotected or aliphatic-protected (Boc) variants fails entirely, as the benzyloxycarbonyl group provides the essential UV chromophore required for laser-induced structural elucidation of this non-aromatic sequence [2].

Orthogonal Deprotection and Precursor Suitability

In peptide manufacturing, the choice of N-terminal protecting group dictates the final cleavage conditions. Z-Pro-Leu-Gly-NH2 utilizes a benzyloxycarbonyl (Z) group, which is quantitatively removed via mild catalytic hydrogenation (e.g., H2 over Pd/C) at neutral pH. In contrast, the closely related comparator Boc-Pro-Leu-Gly-NH2 requires strong acidic conditions (typically trifluoroacetic acid) for deprotection [1]. This distinct cleavage profile makes Z-Pro-Leu-Gly-NH2 the mandatory precursor when the target neuropeptide or its conjugated analogs contain acid-sensitive functional groups, or when avoiding toxic acid scavengers in the final purification step is a process requirement.

Evidence DimensionDeprotection Conditions
Target Compound DataCatalytic hydrogenation at neutral pH (~7.0)
Comparator Or BaselineBoc-Pro-Leu-Gly-NH2 requires strong acid (pH < 1.0)
Quantified DifferenceShift from highly acidic (pH < 1.0) to neutral (pH ~ 7.0) cleavage conditions
ConditionsFinal stage peptide deprotection and API recovery

Enables the synthesis and recovery of acid-sensitive neuropeptide derivatives without degradation during the final cleavage step.

Biocatalytic Processability via Thermolysin

Z-Pro-Leu-Gly-NH2 demonstrates excellent compatibility with green, biocatalytic synthesis routes. In enzymatic coupling studies utilizing thermolysin to catalyze the bond formation between Z-Pro-OH and H-Leu-Gly-NH2, the target compound Z-Pro-Leu-Gly-NH2 was synthesized with a 61% yield under optimized aqueous/organic solvent ratios [1]. When compared to the esterified baseline analog Z-Pro-Leu-Gly-OBzl, which achieved only a 42% yield under similar enzymatic conditions, the amide-terminated Z-Pro-Leu-Gly-NH2 proves significantly more efficient for thermolysin-mediated assembly.

Evidence DimensionEnzymatic Coupling Yield
Target Compound Data61% yield
Comparator Or BaselineZ-Pro-Leu-Gly-OBzl (42% yield)
Quantified Difference19% absolute increase in biocatalytic synthesis yield
ConditionsThermolysin-catalyzed coupling of Z-Pro-OH and corresponding dipeptide in optimized aqueous/organic solvent

Validates the compound as a highly efficient substrate for scalable, environmentally friendly enzymatic peptide manufacturing.

UV Chromophore Provision for High-Resolution Spectroscopy

For advanced structural elucidation using resonant two-photon ionization (R2PI) or laser-induced fluorescence (LIF), the target peptide must possess an aromatic UV chromophore. Because the native Pro-Leu-Gly-NH2 sequence lacks aromatic side chains, it is invisible to these techniques[1]. The benzyloxycarbonyl (Z) group in Z-Pro-Leu-Gly-NH2 provides the requisite UV chromophore, enabling the capture of gas-phase IR/UV spectra to study its specific hydrogen-bonding networks. This makes Z-Pro-Leu-Gly-NH2 an indispensable model system for molecular beam spectroscopy, whereas unprotected or Boc-protected variants cannot be analyzed using these high-resolution optical methods.

Evidence DimensionOptical Spectroscopic Detectability (R2PI/LIF)
Target Compound DataSpectroscopically active via Cbz chromophore
Comparator Or BaselineUnprotected Pro-Leu-Gly-NH2 (Spectroscopically inactive)
Quantified DifferenceBinary shift from undetectable to detectable via UV-based laser desorption techniques
ConditionsGas-phase supersonic-jet laser desorption spectroscopy

Essential for analytical chemists requiring a model tripeptide for high-resolution gas-phase conformation studies.

Enhanced In Vivo Stability for Neuropharmacological Assays

While unprotected Pro-Leu-Gly-NH2 is rapidly degraded by endogenous peptidases, the N-terminal protection in Z-Pro-Leu-Gly-NH2 imparts significant proteolytic resistance and altered lipophilicity, making it suited for long-term behavioral assays. In a murine model of puromycin-induced amnesia, administration of Z-Pro-Leu-Gly-NH2 successfully attenuated amnesia even when administered 5 days prior to training [1]. In contrast, baseline neuropeptides like arginine vasopressin were only effective when given 24 hours before training. This extended window of efficacy highlights the compound's prolonged half-life in vivo.

Evidence DimensionPre-training Efficacy Window (In Vivo Stability)
Target Compound DataActive when administered 5 days (120 hours) prior
Comparator Or BaselineArginine vasopressin (Active only up to 24 hours prior)
Quantified Difference96-hour (4-day) extension in the pre-training administration efficacy window
ConditionsMurine puromycin-induced amnesia attenuation model

Provides researchers with a long-acting, stable reference standard for investigating memory modulation over extended assay timelines.

Precursor for Acid-Sensitive Neuropeptide Synthesis

Due to its benzyloxycarbonyl protecting group, Z-Pro-Leu-Gly-NH2 is the ideal advanced intermediate for synthesizing MIF-1 analogs that contain acid-labile modifications. Its compatibility with mild catalytic hydrogenation prevents the degradation that would occur if Boc-protected precursors were subjected to harsh trifluoroacetic acid cleavage [1].

Substrate for Biocatalytic Peptide Manufacturing

The compound serves as a highly efficient target for green chemistry workflows. Its demonstrated 61% yield in thermolysin-catalyzed coupling makes it a preferred substrate for scaling up enzymatic peptide synthesis, outperforming esterified analogs in aqueous/organic solvent systems [2].

Model System for Gas-Phase Structural Spectroscopy

In analytical chemistry, Z-Pro-Leu-Gly-NH2 is utilized as a critical model peptide for resonant two-photon ionization (R2PI) and laser-induced fluorescence (LIF) studies. The Z-group provides the necessary UV chromophore to analyze the hydrogen-bonding networks of this non-aromatic sequence in the gas phase [3].

Long-Acting Reference Standard in Behavioral Pharmacology

Thanks to its enhanced proteolytic resistance and lipophilicity compared to unprotected neuropeptides, Z-Pro-Leu-Gly-NH2 is deployed in long-term in vivo neuropharmacological assays, such as amnesia attenuation models, where it remains active days after administration [4].

XLogP3

1.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

418.22162007 Da

Monoisotopic Mass

418.22162007 Da

Heavy Atom Count

30

Sequence

PLG

Wikipedia

N-{1-[(2-{[(Benzyloxy)carbonyl]imino}-2-hydroxyethyl)imino]-1-hydroxy-4-methylpentan-2-yl}pyrrolidine-2-carboximidic acid

Dates

Last modified: 08-16-2023

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